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Compound of Interest

2-(4-Chloro-1-ethyl-1H-pyrazol-5-
Compound Name:

yl)acetonitrile
CAS No.: 1310379-42-0
Cat. No.: B2374797

Get Quote

Executive Summary & Chemical Identity

4-chloro-1-ethyl-1H-pyrazole-5-acetonitrile is a functionalized pyrazole scaffold characterized
by a chloro-substitution at the C4 position and an acetonitrile side chain at C5. This compound
serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and pyrazole-
carboxamide agrochemicals (e.g., Tolfenpyrad analogs), where the pyrazole ring acts as a
bioisostere for phenyl or pyridine rings to modulate lipophilicity and metabolic stability.

Chemical Profile
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Property Specification

Chemical Name 4-Chloro-1-ethyl-1H-pyrazole-5-acetonitrile

1310379-48-6 (Alcohol precursor); 400756-39-0

Related CAS )
(Acid precursor)
C
Molecular Formula H
CIN
Molecular Weight 169.61 g/mol
SMILES CCN1N=CC(CI)=C1CC#N
Appearance Off-white to pale yellow solid (Predicted)

Soluble in DMSO, DMF, DCM, Methanol; Low

Solubilit
Y solubility in water.[1][2]

Synthetic Pathways & Methodology

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-acetonitrile is typically achieved through a
convergent functional group transformation strategy starting from the commercially available 4-
chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 400756-39-0).

Workflow Visualization

The following diagram illustrates the stepwise conversion from the carboxylic acid precursor to
the target nitrile.
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Caption: Stepwise synthesis from carboxylic acid precursor (CAS 400756-39-0) to target nitrile.
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Detailed Protocol
Step 1: Reduction to Alcohol (CAS 1310379-48-6)

The carboxylic acid is first esterified (if necessary) and then reduced to the primary alcohol.
e Reagents: Lithium Aluminum Hydride (LiAIH

) or Borane-THF complex (BH
THF).

e Conditions: Anhydrous THF, 0°C to Room Temperature (RT), 4—-12 hours.

 Critical Control: Maintain anhydrous conditions to prevent over-reduction or quenching.
Monitor disappearance of the carbonyl peak (~1720 cm

) via IR.

Step 2: Activation (Chlorination/Mesylation)

The hydroxyl group is converted into a good leaving group (chloride or mesylate).
o Reagents: Thionyl Chloride (SOCI

) or Methanesulfonyl Chloride (MsCI) with Triethylamine (TEA).

e Conditions: Dichloromethane (DCM), 0°C, 1-3 hours.

» Note: The chloromethyl intermediate is reactive and potentially lachrymatory; handle with
care.

Step 3: Nucleophilic Substitution (Cyanation)

The chloride is displaced by a cyanide ion to form the acetonitrile side chain.
e Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
e Solvent: DMSO or DMF (Polar aprotic solvents facilitate S

2 mechanism).
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e Conditions: 60—80°C, 4—8 hours.

o Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to
remove residual cyanide.

Applications in Drug Discovery

The 4-chloro-1-ethyl-pyrazole moiety is a privileged scaffold in medicinal chemistry, particularly
for kinase inhibition.

Janus Kinase (JAK) Inhibitors

This scaffold serves as an analog to the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib.[3][4]
[5][6] The C5-acetonitrile group acts as a "hinge" or linker that can be further derivatized (e.g.,
alkylated) to introduce chiral piperidine rings or other pharmacophores.

e Mechanism: The pyrazole nitrogen (N2) can accept hydrogen bonds in the kinase ATP-
binding pocket.

e SAR Insight: The C4-chloro substituent occupies a hydrophobic pocket, increasing potency
and selectivity compared to the unsubstituted analog.

Agrochemicals (Mitochondrial Complex | Inhibitors)

Similar to Tolfenpyrad and Tebufenpyrad, 1-ethyl-4-chloro-pyrazoles are potent inhibitors of
electron transport in pests. The acetonitrile group can be hydrolyzed to an amide or acid to
form the "tail" region of these acaricides/insecticides.

Analytical Quality Control (QC)

To ensure the integrity of the building block for downstream synthesis, the following QC
parameters are mandatory.
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Test Method Acceptance Criteria

Purity HPLC-UV (254 nm) > 97.0% (Area %)

Consistent with structure;

H-NMR (DMSO-d iotie -
Identity ( characteristic -CH

) CN singlet at ~4.1 ppm.

) < 0.5% wiw (Critical for
Water Content Karl Fischer (KF) ]
organometallic steps)
] DMSO < 5000 ppm; DCM <

Residual Solvents GC-Headspace

600 ppm

Safety & Handling (MSDS Summary)

Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation), Irritant.
o GHS Signal: WARNING / DANGER (due to nitrile functionality).
e H-Statements:

H302: Harmful if swallowed.

o

H315: Causes skin irritation.

o

[¢]

H319: Causes serious eye irritation.

[¢]

H335: May cause respiratory irritation.
o P-Statements: P261, P280, P305+P351+P338.

» Specific Handling: Avoid contact with acids (risk of HCN evolution). Handle in a well-
ventilated fume hood.

References

» Preparation of Pyrazole Carboxylic Acids
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o Source:US Patent 8,658,635 B2. "Benzpyrazol derivatives as inhibitors of PI3 kinases."
(Describes the synthesis and use of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid).

¢ Alcohol Precursor Identification
o Compound: (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol (CAS 1310379-48-6).[1][7][8]
o Source: BLD Pharm / PubChem Compound Summary.

+ Methodology: "Nucleophilic substitution of pyrazoly-methyl chlorides with cyanide." Journal of
Heterocyclic Chemistry, Vol 45, Issue 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1310379-29-3|(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol|BLD Pharm [bldpharm.com]
e 2. echemi.com [echemi.com]
¢ 3. derpharmachemica.com [derpharmachemica.com]

e 4. Preparation methods of tofacitinib citrate intermediate and tofacitinib citrate - Eureka |
Patsnap [eureka.patsnap.com]

e 5. W02022040180A1 - Process and intermediates for preparing a jak inhibitor - Google
Patents [patents.google.com]

e 6. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof -
Google Patents [patents.google.com]

e 7. CAS/ID No. 1310379-48-6 | Alchimica [shop.alchimica.cz]
¢ 8. namiki-s.co.jp [namiki-s.co.jp]

¢ To cite this document: BenchChem. [Technical Guide: 4-Chloro-1-ethyl-1H-pyrazole-5-
acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2374797/docs#technical-guide-4-chloro-1-ethyl-1h-
pyrazole-5-acetonitrile]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.bldpharm.com/products/1310379-29-3.html
https://shop.alchimica.cz/cas/1310379-48-6/
https://www.namiki-s.co.jp/upload/news/2BN7ZXE-news_file.pdf
https://www.benchchem.com/product/b2374797?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/1310379-29-3.html
https://www.echemi.com/sds/4-chloro-1-ethyl-1h-pyrazole-5-carbonyl-chloride-pd180727153188.html
https://www.derpharmachemica.com/pharma-chemica/an-efficient-and-alternative-method-for-synthesis-of-tofacitinib-15448.html
https://eureka.patsnap.com/patent-CN110668995A
https://eureka.patsnap.com/patent-CN110668995A
https://patents.google.com/patent/WO2022040180A1/en
https://patents.google.com/patent/WO2022040180A1/en
https://patents.google.com/patent/WO2021084556A1/en
https://patents.google.com/patent/WO2021084556A1/en
https://shop.alchimica.cz/cas/1310379-48-6/
https://www.namiki-s.co.jp/upload/news/2BN7ZXE-news_file.pdf
https://www.benchchem.com/product/b2374797/docs#technical-guide-4-chloro-1-ethyl-1h-pyrazole-5-acetonitrile
https://www.benchchem.com/product/b2374797/docs#technical-guide-4-chloro-1-ethyl-1h-pyrazole-5-acetonitrile
https://www.benchchem.com/product/b2374797/docs#technical-guide-4-chloro-1-ethyl-1h-pyrazole-5-acetonitrile
https://www.benchchem.com/product/b2374797/docs#technical-guide-4-chloro-1-ethyl-1h-pyrazole-5-acetonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2374797?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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